Cas no 615264-62-5 (3,4-dihydroxy hydrocinnamic acid (l-aspartic acid dibenzyl ester) amide)

3,4-dihydroxy hydrocinnamic acid (l-aspartic acid dibenzyl ester) amide 化学的及び物理的性質
名前と識別子
-
- 3,4-dihydroxy hydrocinnamic acid (l-aspartic acid dibenzyl ester) amide
- CAY10485
- dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate
- CHEBI:408609
- CHEMBL360400
- CTK8E9969
- MolPort-009-018-992
- AKOS040754969
- SR-01000946735-1
- 3,4-Dihydroxyhydrocinnamic acid (L-aspartic acid dibenzyl ester) amide
- Dibenzyl (3-(3,4-dihydroxyphenyl)propanoyl)-L-aspartate
- LDL-IN-4
- HMS3649L12
- BDBM50151701
- (S)-2-[3-(3,4-Dihydroxy-phenyl)-propionylamino]-succinic acid dibenzyl ester
- Dibenzyl N-[3-(3,4-dihydroxyphenyl)propanoyl]-L-aspartate
- CS-0077445
- SR-01000946735
- 615264-62-5
- N- [3- (3, 4- dihydroxyphenyl)- 1- oxopropyl]- L- aspartic acid, bis(phenylmethyl) ester
- SNEUAEKNRYBOTP-QFIPXVFZSA-N
- 3,4-Dihydroxy hydrocinnamic acid(l-aspartic acid dibenzyl ester)amide
- HY-119265
- DTXSID10653142
-
- インチ: InChI=1S/C27H27NO7/c29-23-13-11-19(15-24(23)30)12-14-25(31)28-22(27(33)35-18-21-9-5-2-6-10-21)16-26(32)34-17-20-7-3-1-4-8-20/h1-11,13,15,22,29-30H,12,14,16-18H2,(H,28,31)/t22-/m0/s1
- InChIKey: SNEUAEKNRYBOTP-QFIPXVFZSA-N
- ほほえんだ: O=C(C[C@H](NC(CCC1=CC(O)=C(O)C=C1)=O)C(OCC2=CC=CC=C2)=O)OCC3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 477.17900
- どういたいしつりょう: 477.17875220g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 14
- 複雑さ: 672
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 122Ų
じっけんとくせい
- PSA: 122.16000
- LogP: 3.78300
3,4-dihydroxy hydrocinnamic acid (l-aspartic acid dibenzyl ester) amide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-223562-5mg |
3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide, |
615264-62-5 | 5mg |
¥316.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70562-5mg |
CAY10485 |
615264-62-5 | 98% | 5mg |
¥423.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-223562B-50 mg |
3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide, |
615264-62-5 | 50mg |
¥2,527.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-223562A-10mg |
3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide, |
615264-62-5 | 10mg |
¥797.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-223562C-100 mg |
3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide, |
615264-62-5 | 100MG |
¥4,422.00 | 2023-07-11 | ||
A2B Chem LLC | AG67979-50mg |
3,4-DIHYDROXY HYDROCINNAMIC ACID (L-ASPARTIC ACID DIBENZYL ESTER) AMIDE |
615264-62-5 | ≥98% | 50mg |
$247.00 | 2024-04-19 | |
A2B Chem LLC | AG67979-100mg |
3,4-DIHYDROXY HYDROCINNAMIC ACID (L-ASPARTIC ACID DIBENZYL ESTER) AMIDE |
615264-62-5 | ≥98% | 100mg |
$430.00 | 2024-04-19 | |
A2B Chem LLC | AG67979-10mg |
3,4-DIHYDROXY HYDROCINNAMIC ACID (L-ASPARTIC ACID DIBENZYL ESTER) AMIDE |
615264-62-5 | ≥98% | 10mg |
$60.00 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70562-50mg |
CAY10485 |
615264-62-5 | 98% | 50mg |
¥3047.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70562-10mg |
CAY10485 |
615264-62-5 | 98% | 10mg |
¥801.00 | 2022-04-26 |
3,4-dihydroxy hydrocinnamic acid (l-aspartic acid dibenzyl ester) amide 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
3,4-dihydroxy hydrocinnamic acid (l-aspartic acid dibenzyl ester) amideに関する追加情報
Recent Advances in the Study of 3,4-Dihydroxy Hydrocinnamic Acid (L-Aspartic Acid Dibenzyl Ester) Amide (CAS: 615264-62-5)
In recent years, the compound 3,4-dihydroxy hydrocinnamic acid (L-aspartic acid dibenzyl ester) amide (CAS: 615264-62-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, with its unique structural features and potential biological activities, has been the subject of numerous studies aimed at exploring its therapeutic applications. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
The synthesis of 3,4-dihydroxy hydrocinnamic acid (L-aspartic acid dibenzyl ester) amide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) to achieve high-purity batches of the compound. These advancements have facilitated more detailed pharmacological evaluations, revealing its potential as a modulator of key biological pathways.
One of the most promising aspects of this compound is its potential role in neurodegenerative diseases. Recent in vitro and in vivo studies have demonstrated that 3,4-dihydroxy hydrocinnamic acid (L-aspartic acid dibenzyl ester) amide exhibits neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of misfolded proteins. These findings suggest its potential utility in the treatment of conditions such as Alzheimer's and Parkinson's diseases.
Additionally, the compound has shown anti-inflammatory properties in preclinical models. Studies have indicated that it can modulate the activity of pro-inflammatory cytokines and chemokines, making it a candidate for the development of novel anti-inflammatory therapies. The mechanism of action appears to involve the inhibition of NF-κB signaling, a key pathway in the inflammatory response.
Despite these promising findings, challenges remain in the development of 3,4-dihydroxy hydrocinnamic acid (L-aspartic acid dibenzyl ester) amide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the compound's unique pharmacological profile and the recent advancements in its synthesis and characterization provide a strong foundation for further research.
In conclusion, 3,4-dihydroxy hydrocinnamic acid (L-aspartic acid dibenzyl ester) amide (CAS: 615264-62-5) represents a promising candidate for the development of novel therapeutics in the fields of neurodegeneration and inflammation. Continued research efforts are expected to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.
615264-62-5 (3,4-dihydroxy hydrocinnamic acid (l-aspartic acid dibenzyl ester) amide) 関連製品
- 1328882-30-9(2-Cyano-4-methylphenylboronic acid)
- 2097937-16-9(2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide)
- 1864060-94-5(2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride)
- 1089330-66-4(4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester)
- 1031070-57-1([2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate)
- 106044-96-6((2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol)
- 2228548-02-3(2-(3-{[(Tert-butoxy)carbonyl]amino}-4,5-dimethoxyphenyl)propanoic acid)
- 2137751-92-7(2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]-)
- 1219804-10-0(4-Fluorobenzyl-2,3,5,6-d4 Chloride)
- 1805578-43-1(3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde)




